2-(Benzyloxy)-5,6,7,8-tetrahydro-1,6-naphthyridine
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Overview
Description
2-(Benzyloxy)-5,6,7,8-tetrahydro-1,6-naphthyridine is an organic compound that belongs to the class of naphthyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5,6,7,8-tetrahydro-1,6-naphthyridine typically involves the reaction of 2-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzyloxy group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-5,6,7,8-tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The naphthyridine ring can be reduced to form tetrahydronaphthyridine derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzyloxy group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield of the desired products .
Major Products
The major products formed from these reactions include benzyloxy-substituted naphthyridines, tetrahydronaphthyridine derivatives, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Benzyloxy)-5,6,7,8-tetrahydro-1,6-naphthyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Biological Studies: It serves as a probe in biological studies to investigate the interactions and mechanisms of action of related compounds.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-5,6,7,8-tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The naphthyridine ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Benzyloxy)-5,6,7,8-tetrahydro-1,6-naphthyridine include:
- 2-Benzyloxy-1-methylpyridinium triflate
- 2-Benzyloxypyridine
- 2-Benzyloxyphenol
Uniqueness
What sets this compound apart from these similar compounds is its unique naphthyridine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H16N2O |
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Molecular Weight |
240.30 g/mol |
IUPAC Name |
2-phenylmethoxy-5,6,7,8-tetrahydro-1,6-naphthyridine |
InChI |
InChI=1S/C15H16N2O/c1-2-4-12(5-3-1)11-18-15-7-6-13-10-16-9-8-14(13)17-15/h1-7,16H,8-11H2 |
InChI Key |
LPEQYLAOGXANKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1N=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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